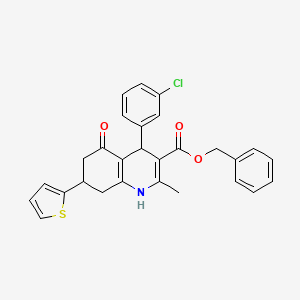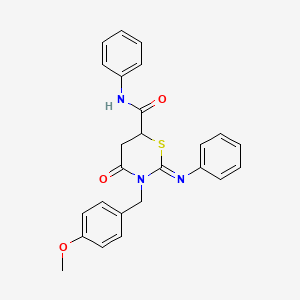![molecular formula C19H20O2S B11082173 4-[(3-Oxo-3-phenylpropyl)sulfanyl]-1-phenylbutan-1-one](/img/structure/B11082173.png)
4-[(3-Oxo-3-phenylpropyl)sulfanyl]-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-OXO-3-PHENYLPROPYL)SULFANYL]-1-PHENYL-1-BUTANONE is an organic compound with a complex structure that includes both phenyl and butanone groups
Preparation Methods
The synthesis of 4-[(3-OXO-3-PHENYLPROPYL)SULFANYL]-1-PHENYL-1-BUTANONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-oxo-3-phenylpropyl chloride with 1-phenyl-1-butanone in the presence of a base to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
4-[(3-OXO-3-PHENYLPROPYL)SULFANYL]-1-PHENYL-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[(3-OXO-3-PHENYLPROPYL)SULFANYL]-1-PHENYL-1-BUTANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-OXO-3-PHENYLPROPYL)SULFANYL]-1-PHENYL-1-BUTANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
4-[(3-OXO-3-PHENYLPROPYL)SULFANYL]-1-PHENYL-1-BUTANONE can be compared with similar compounds such as:
Benzyl { (1R)-3-oxo-1-phenyl-3- [ (5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]propyl}carbamate: This compound also contains a phenyl group and a sulfanyl group, but differs in its overall structure and functional groups.
2-amino-4-({1-[(carboxymethyl)-C-hydroxycarbonimidoyl]-2-[(2-methyl-3-oxo-1-phenylpropyl)sulfanyl]ethyl}-C-hydroxycarbonimidoyl)butanoic acid: This compound has a similar sulfanyl group but includes additional functional groups that confer different chemical properties.
Properties
Molecular Formula |
C19H20O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(3-oxo-3-phenylpropyl)sulfanyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C19H20O2S/c20-18(16-8-3-1-4-9-16)12-7-14-22-15-13-19(21)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI Key |
WMWUNNHYGYSTOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCSCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-chloro-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B11082094.png)
![1-[2-(azepan-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B11082098.png)
![1-cyclopropyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11082101.png)
![{4-(hydroxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B11082105.png)
![1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one](/img/structure/B11082106.png)
![N-[(4-methylpiperidin-1-yl)methyl]adamantane-1-carboxamide](/img/structure/B11082112.png)

![N-[2-(Dimethylamino)ethyl]-2,5-dimethyl-3-thiophenesulfonamide](/img/structure/B11082127.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11082152.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]isonicotinamide](/img/structure/B11082153.png)
![N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B11082157.png)

![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,2-dimethylpropanamide](/img/structure/B11082162.png)
![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11082180.png)
